3-Methyl-2-phenyl-2-cyclohexen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65825-74-3 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
InChI Key |
MSZJJHUOOBLVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Reaction Chemistry of 3 Methyl 2 Phenyl 2 Cyclohexen 1 One
Carbon-Carbon Bond Forming Reactions
The α,β-unsaturated ketone moiety within the 3-Methyl-2-phenyl-2-cyclohexen-1-one structure is a versatile functional group that enables a variety of carbon-carbon bond-forming reactions. The polarization of this system, resulting from the electron-withdrawing nature of the carbonyl group, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic characteristic is central to its reactivity in fundamental transformations such as Diels-Alder cycloadditions and Michael additions.
Diels-Alder Cycloadditions of Cyclohexenones
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orglibretexts.org α,β-Unsaturated ketones, such as this compound, serve as effective dienophiles. The electron-withdrawing carbonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. wikipedia.org This reaction provides a direct pathway to complex polycyclic structures by forming two new carbon-carbon bonds and up to four new stereocenters in a single step. wikipedia.orgdigitellinc.com
When an asymmetrical diene reacts with an asymmetrical dienophile like this compound, the question of regioselectivity arises. The outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com The interaction between the carbon atoms with the largest orbital coefficients in the diene's HOMO and the dienophile's LUMO is what primarily dictates the major regioisomer formed. chemistrysteps.comchemtube3d.com Generally, Diels-Alder reactions follow the "ortho-para rule". wikipedia.org For a normal electron-demand Diels-Alder reaction, a diene with an electron-donating group (EDG) at the C1 position will preferentially form the "ortho" product, while a diene with an EDG at the C2 position favors the "para" product. masterorganicchemistry.com
Stereoselectivity in the Diels-Alder reaction is also a critical consideration, particularly the preference for the endo or exo product. The endo rule states that the transition state in which the substituents of the dienophile are oriented towards the π-system of the diene is generally favored. wikipedia.org This preference is often attributed to secondary orbital interactions, where the orbitals of the dienophile's substituent can overlap with the interior orbitals of the diene, creating a stabilizing effect in the transition state.
Table 1: Factors Influencing Selectivity in Diels-Alder Reactions of Cyclohexenones
| Selectivity Type | Controlling Factors | Preferred Outcome | Rationale |
|---|---|---|---|
| Regioselectivity | Electronic nature and position of substituents on diene and dienophile. | "Ortho" or "Para" adducts | Governed by matching the largest HOMO/LUMO coefficients. masterorganicchemistry.comchemistrysteps.com |
| Stereoselectivity | Secondary orbital interactions; steric hindrance. | Endo adduct | Stabilizing secondary orbital overlap in the transition state. wikipedia.org |
The rate and selectivity of Diels-Alder reactions involving cyclohexenone dienophiles can be significantly enhanced through the use of Lewis acid catalysts. digitellinc.comias.ac.in Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or tin tetrachloride (SnCl₄), coordinate to the lone pair of electrons on the carbonyl oxygen of the cyclohexenone. wikipedia.orgias.ac.in This coordination increases the electron-withdrawing ability of the carbonyl group, which further lowers the energy of the dienophile's LUMO. wikipedia.org
This LUMO-lowering effect has several important consequences:
Rate Acceleration: The energy gap between the diene's HOMO and the dienophile's LUMO is reduced, leading to a stronger orbital interaction and a significant increase in the reaction rate, often allowing reactions to proceed at lower temperatures. wikipedia.orgdigitellinc.com
Enhanced Regioselectivity: Lewis acid coordination can amplify the differences in the LUMO coefficients at the α and β carbons of the dienophile, leading to a higher preference for a single regioisomer. ias.ac.in
Increased Stereoselectivity: The catalyzed reaction often shows a greater preference for the endo product. This is because the Lewis acid can stabilize the endo transition state more effectively, enhancing the secondary orbital interactions. ias.ac.in
Recent computational studies suggest that Lewis acids may also accelerate the reaction by reducing the Pauli repulsion between the interacting π-electron systems of the diene and the dienophile. nih.govmdpi.com
Michael Additions (Conjugate Additions) of Cyclohexenones
The Michael addition, a subset of conjugate additions, is a fundamental method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as this compound. wikipedia.orgmakingmolecules.com The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct. wikipedia.orglibretexts.org This process is highly valuable for constructing 1,5-dicarbonyl compounds and other synthetically useful structures. masterorganicchemistry.com
The reaction of organometallic reagents with α,β-unsaturated ketones can proceed via two competing pathways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. makingmolecules.comchemistrysteps.com The regiochemical outcome is largely dependent on the nature of the organometallic reagent, which can be rationalized using Hard-Soft Acid-Base (HSAB) theory. masterorganicchemistry.com
Hard Nucleophiles: Hard organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to react as strong bases and favor irreversible 1,2-addition to the hard electrophilic carbonyl carbon. chemistrysteps.compearson.com
Soft Nucleophiles: Softer nucleophiles, most notably organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition to the soft electrophilic β-carbon. pearson.comlibretexts.org This unique reactivity makes organocuprates exceptionally useful for introducing alkyl, aryl, and vinyl groups at the β-position of cyclohexenones. libretexts.org
The reaction of this compound with a Gilman reagent, such as lithium diethylcuprate ((CH₃CH₂)₂CuLi), would be expected to deliver an ethyl group to the C4 position of the cyclohexanone (B45756) ring. pearson.com
Table 2: Regioselectivity of Organometallic Additions to Cyclohexenones
| Reagent Type | Example | Predominant Reaction | Product Type |
|---|---|---|---|
| Organocuprate (Gilman) | (CH₃)₂CuLi | 1,4-Conjugate Addition | Saturated Ketone pearson.comlibretexts.org |
| Grignard Reagent | CH₃MgBr | 1,2-Direct Addition | Allylic Alcohol chemistrysteps.compearson.com |
Enolates are classic nucleophiles used in Michael additions. wikipedia.org Doubly stabilized enolates, such as those derived from malonic esters or acetoacetic esters, are particularly effective Michael donors because they are relatively weak bases that favor reversible 1,4-addition. chemistrysteps.comyoutube.com The reaction of such an enolate with this compound would result in the formation of a new carbon-carbon bond at the β-carbon, leading to a 1,5-dicarbonyl compound.
A modern and versatile alternative to the classic Michael addition is the Mukaiyama-Michael addition, which utilizes a silyl (B83357) enol ether as the nucleophile. wikipedia.orgwikipedia.org Silyl enol ethers are neutral, isolable enolate equivalents that can be activated by a Lewis acid, such as titanium tetrachloride (TiCl₄). wikipedia.orgscripps.edu The Lewis acid activates the α,β-unsaturated ketone, making it more electrophilic and facilitating the nucleophilic attack by the silyl enol ether at the β-position. wikipedia.org This method offers advantages in terms of controlling reactivity and regioselectivity under mild conditions.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Boron trifluoride |
| Tin tetrachloride |
| Grignard reagents |
| Organolithium compounds |
| Organocuprates (Gilman reagents) |
| Lithium diethylcuprate |
| Malonic esters |
| Acetoacetic esters |
| Silyl enol ether |
Photochemical Transformations of Cyclohexenones
The photochemical behavior of α,β-unsaturated ketones, particularly cyclohexenones, is a well-documented area of organic chemistry. The presence of both a chromophoric carbonyl group and a carbon-carbon double bond in conjugation sets the stage for a variety of light-induced reactions.
[2+2] Photocycloaddition Reactions
The [2+2] photocycloaddition is a characteristic reaction of enones, proceeding through the triplet excited state of the enone, which then reacts with an alkene to form a cyclobutane (B1203170) ring. For this compound, this reaction can be either intermolecular or intramolecular, leading to a diverse array of complex polycyclic structures.
In intermolecular reactions, the enone can react with various alkenes. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors. The substitution pattern on the cyclohexenone ring, specifically the methyl and phenyl groups, plays a crucial role in directing the approach of the alkene.
Detailed research findings on analogous systems, such as 6-alkenyl-3-phenylcyclohex-2-enones, indicate that the regiochemistry of intramolecular [2+2] cycloadditions can be complex. youtube.com While the "rule of five" is often used to predict the outcome of such cyclizations, exceptions are common. The stability of the intermediate 1,4-biradicals is a key factor in determining the final product distribution, with "crossed" or "parallel" adducts being possible. youtube.com
| Reactant System | Product Type(s) | Key Influencing Factors |
| This compound + Alkene | Intermolecular [2+2] cycloadduct | Alkene structure, solvent polarity |
| 6-Alkenyl-3-phenylcyclohex-2-enones | Intramolecular [2+2] cycloadducts ("crossed" or "parallel") | Length and substitution of the alkenyl chain, biradical stability |
Photodimerization Mechanisms
In the absence of a different alkene, this compound can undergo photodimerization, where two molecules of the enone react with each other in a [2+2] fashion. The mechanism typically involves the excitation of one enone molecule to its triplet state, which then adds to the ground-state double bond of a second molecule.
Studies on the photodimerization of the closely related 3-phenyl-2-cyclohexenone have shown that a single photodimer is often formed in good yield. science.gov The structure of this dimer has been established as a head-to-head cyclobutane derivative. The stereochemistry of the resulting dimer is influenced by the reaction medium and the substitution pattern of the enone. For 3-phenyl-2-cyclohexenone, the dimer has been characterized as the cis-anti-cis isomer. science.gov It is expected that this compound would follow a similar reaction pathway, leading to a head-to-head dimer with a specific stereochemistry dictated by the steric and electronic influences of the methyl and phenyl substituents.
| Enone | Dimer Structure | Stereochemistry |
| 3-Phenyl-2-cyclohexenone | Head-to-head cyclobutane | cis-anti-cis |
| This compound | Expected Head-to-head cyclobutane | Influenced by methyl and phenyl groups |
Reduction and Oxidation Chemistry of the this compound Moiety
The reduction of the this compound moiety offers multiple avenues for synthetic transformations, targeting either the carbonyl group, the carbon-carbon double bond, or both.
Chemoselective Reduction of Carbonyl and Alkene Functionalities
The chemoselective reduction of the enone system in this compound is a key transformation. The choice of reducing agent and reaction conditions determines whether the carbonyl group or the alkene is preferentially reduced.
Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the 1,2-reduction of the carbonyl group to an allylic alcohol. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the selective reduction of the carbonyl group in enones, minimizing competing 1,4-reduction of the alkene.
Reduction of the Alkene Functionality: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond (1,4-reduction or conjugate reduction), leaving the carbonyl group intact. youtube.com This results in the formation of 3-methyl-2-phenylcyclohexanone. Dissolving metal reductions, such as the Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol), are also effective for the 1,4-reduction of enones. youtube.com
| Reagent/Condition | Functional Group Reduced | Product |
| Sodium borohydride (NaBH₄) / CeCl₃ | Carbonyl | 3-Methyl-2-phenyl-2-cyclohexen-1-ol |
| Catalytic Hydrogenation (H₂, Pd/C) | Alkene | 3-Methyl-2-phenylcyclohexanone |
| Dissolving Metal Reduction (Na, NH₃, ROH) | Alkene | 3-Methyl-2-phenylcyclohexanone |
Stereoselective Reduction Strategies, Including Chemoenzymatic Cascades
The reduction of this compound can generate new stereocenters, making stereoselective reduction strategies highly valuable. Asymmetric reduction of the carbonyl group can lead to enantioenriched allylic alcohols, while stereoselective reduction of the alkene can produce diastereomerically enriched saturated ketones.
Chemoenzymatic cascades have emerged as powerful tools for the stereoselective reduction of cyclic enones. nih.gov These cascades can combine enzymatic and chemical catalysts to achieve high levels of stereocontrol. For instance, an ene-reductase can be used for the asymmetric reduction of the carbon-carbon double bond, followed by a ketoreductase for the stereoselective reduction of the carbonyl group. nih.gov This approach allows for the synthesis of all four possible stereoisomers of the corresponding saturated alcohol by selecting the appropriate enzyme enantiomers.
Reductive Cleavage Reactions
Reductive cleavage reactions of α,β-unsaturated ketones can lead to the opening of the cyclic system or the removal of functional groups. While direct C-C bond cleavage of unstrained cyclohexanones is challenging, certain reductive conditions can promote such transformations. nih.gov
The Birch reduction, typically known for the 1,4-reduction of enones, can, under certain conditions, lead to further reduction and potential cleavage of the ring, although this is not its primary application for simple cyclohexenones. More aggressive dissolving metal reductions or specialized radical-mediated processes would be required to achieve efficient reductive cleavage of the cyclohexanone ring. nih.gov For this compound, such reactions would likely involve the generation of a radical anion intermediate, which could then undergo fragmentation. However, the more common outcome of dissolving metal reduction on this substrate is the formation of the saturated ketone. youtube.com
Rearrangement and Isomerization Reactions
The structural framework of this compound, featuring a blend of unsaturation, a carbonyl group, and multiple stereocenters, makes it a substrate for a variety of rearrangement and isomerization reactions. These transformations are fundamental in organic synthesis for creating molecular complexity from simpler precursors.
Sigmatropic Rearrangements in Cyclohexenone Systems (e.g., Oxy-Cope Type)
Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond is changed to another in an uncatalyzed, intramolecular process. wikipedia.org The wikipedia.orgwikipedia.org-sigmatropic rearrangement, in particular, is a well-studied and synthetically valuable reaction for forming carbon-carbon bonds. wikipedia.orgnih.gov The Cope rearrangement involves the reorganization of a 1,5-diene, while a key variant, the Oxy-Cope rearrangement, applies to 1,5-dien-3-ols. wikipedia.orgwikipedia.orglibretexts.org
The Oxy-Cope rearrangement is highly relevant to cyclohexenone synthesis. In this reaction, a 1,5-dien-3-ol rearranges upon heating to form an enol, which then tautomerizes to a more stable carbonyl compound. wikipedia.orgyoutube.com This tautomerization provides a strong thermodynamic driving force, rendering the reaction largely irreversible. wikipedia.orgorganic-chemistry.org The reaction rate can be dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) by first deprotonating the hydroxyl group to form an alkoxide, a process known as the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org
Recent research has demonstrated the application of an Oxy-Cope type wikipedia.orgwikipedia.org-sigmatropic rearrangement as a key step in the diastereospecific synthesis of substituted cyclohexenone acids. nih.govacs.org The general mechanism involves the reaction of an enone with an enolate tautomer to form a hemiketal intermediate. This intermediate then undergoes an Oxy-Cope rearrangement, followed by an intramolecular aldol (B89426) condensation to yield the final cyclohexenone product. nih.govacs.org
Table 1: Key Features of the Oxy-Cope Rearrangement
| Feature | Description |
| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement wikipedia.orglscollege.ac.in |
| Substrate | 1,5-dien-3-ol wikipedia.org |
| Product | γ,δ-Unsaturated carbonyl compound (after tautomerization) wikipedia.orglibretexts.org |
| Driving Force | Formation of a stable carbonyl group via keto-enol tautomerization wikipedia.org |
| Variant | Anionic Oxy-Cope: Base-mediated deprotonation accelerates the rate significantly organic-chemistry.org |
While direct studies on this compound as a starting material for these rearrangements are not prevalent, its structure is analogous to the products formed from such synthetic strategies. The principles of sigmatropic rearrangements are fundamental to the rational design and synthesis of such highly substituted cyclohexenone cores.
Keto-Enol Tautomeric Equilibria in Substituted Cyclohexenones
Keto-enol tautomerism is an equilibrium between two constitutional isomers: a keto form (containing a C=O bond) and an enol form (containing a C=C bond adjacent to an OH group). masterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the more stable keto form, primarily due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgyoutube.com
However, the position of this equilibrium can be influenced by several structural factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.comlibretexts.orglibretexts.org In substituted cyclohexenones like this compound, multiple enol tautomers are possible. Deprotonation can occur at either of the α-carbons (the carbon atoms adjacent to the carbonyl group), which are at the C-6 and C-4 positions.
The relative stability of the possible enol forms is dictated by the stability of the resulting alkene. Factors that stabilize alkenes, such as increased substitution and conjugation, will favor the corresponding enol tautomer. libretexts.orglibretexts.org For this compound, two primary enol tautomers can be envisioned:
Enol A (Δ¹,⁶-enol): Formed by removing a proton from C-6. This results in a double bond between C-1 and C-6.
Enol B (Δ¹,³-dienol): Formed by removing a proton from C-4. This creates a conjugated dienol system with the existing C-2/C-3 double bond.
Conjugation with the phenyl ring at the C-2 position would provide significant stabilization for the parent keto form and would also stabilize the conjugated dienol (Enol B). libretexts.org Generally, enol tautomers are stabilized by conjugation and the presence of more substituents on the double bond. youtube.com
Table 2: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Relevance to this compound |
| Bond Energies | Favors the keto form due to the strong C=O bond libretexts.org | The keto form is expected to be the major species. |
| Alkene Substitution | More substituted alkenes are more stable, favoring the corresponding enol libretexts.orglibretexts.org | Enol A would be a tri-substituted alkene; Enol B would be part of a conjugated system. |
| Conjugation | Conjugation of the C=C bond with other π-systems (like a phenyl group or another double bond) stabilizes the enol form masterorganicchemistry.comlibretexts.org | The phenyl group at C-2 and the methyl group at C-3 provide a highly conjugated and stable system in the keto form. Enol B would create an extended conjugated system. |
| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form, particularly in 1,3-dicarbonyl systems masterorganicchemistry.comlibretexts.org | Not a primary stabilizing factor in this specific molecule. |
Acid-Base Chemistry of Cyclohexenones
The acidity of the α-hydrogens is a hallmark of carbonyl chemistry, leading to the formation of enolates, which are powerful nucleophiles in organic synthesis.
Deprotonation Reactions and Enolate Formation
Enolates are organic anions formed by the deprotonation of a carbon atom alpha to a carbonyl group. wikipedia.org This deprotonation is possible because the resulting negative charge is stabilized by resonance, delocalizing the charge onto the electronegative oxygen atom. masterorganicchemistry.com The regioselectivity of enolate formation in unsymmetrical ketones, such as this compound, is a critical consideration for their synthetic applications.
Deprotonation can be achieved under two distinct sets of conditions, leading to either the kinetic or the thermodynamic enolate. ubc.ca
Kinetic Enolate: Formed by the fastest deprotonation reaction. This typically occurs at the less sterically hindered α-carbon. The formation of the kinetic enolate is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under irreversible conditions. wikipedia.orgubc.ca For this compound, the α-protons at C-6 are generally more accessible than those at C-4, suggesting that deprotonation at C-6 would be the kinetically favored process.
Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibration between the possible enolates. This is achieved by using a weaker base (such as an alkoxide like sodium ethoxide or potassium tert-butoxide) at higher temperatures, where the deprotonation is reversible. wikipedia.orgubc.ca The thermodynamic enolate of this compound would likely involve the double bond in conjugation with the phenyl ring system, which would be the more stable configuration.
The choice of base and reaction conditions allows for the selective generation of a specific enolate, which can then react with electrophiles in subsequent steps, such as alkylation, with high regiocontrol. ubc.caubc.ca
Table 3: Conditions for Regioselective Enolate Formation
| Enolate Type | Reaction Conditions | Favored Site of Deprotonation | Resulting Enolate Characteristics |
| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF) ubc.ca | Less sterically hindered α-carbon | Less substituted, formed faster ubc.ca |
| Thermodynamic | Weaker base (e.g., NaOEt, t-BuOK), higher temperature, reversible conditions ubc.ca | More sterically hindered α-carbon | More substituted, more stable ubc.ca |
Spectroscopic and Structural Elucidation of 3 Methyl 2 Phenyl 2 Cyclohexen 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. msu.edulibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H (proton) and ¹³C NMR spectra provide fundamental information about the molecular structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative groups and π-systems causing characteristic shifts.
For 3-Methyl-2-phenyl-2-cyclohexen-1-one, the presence of an α,β-unsaturated ketone system, a phenyl group, and an aliphatic ring structure results in a distinct set of signals. The conjugation of the phenyl ring and the carbonyl group influences the electron distribution in the cyclohexene (B86901) ring, affecting the chemical shifts of nearby protons and carbons. libretexts.orgpressbooks.pub
¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the three sets of methylene (B1212753) protons in the cyclohexene ring, and the vinylic methyl protons. The integration of these signals would correspond to a ratio of 5:2:2:2:3.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet (m) | 5H |
| H-6 (CH₂) | ~2.50 | Triplet (t) | 2H |
| H-4 (CH₂) | ~2.40 | Triplet (t) | 2H |
| H-5 (CH₂) | ~2.00 | Quintet (quin) | 2H |
| Methyl (CH₃) | ~2.10 | Singlet (s) | 3H |
¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon is typically found significantly downfield (190-215 ppm). libretexts.orgpressbooks.pub Carbons of the phenyl ring and the double bond appear in the 120-160 ppm range, while the aliphatic methylene and methyl carbons are observed upfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~199 |
| C3 (C-CH₃) | ~160 |
| C2 (C-Ph) | ~126 |
| Phenyl (quaternary) | ~138 |
| Phenyl (CH) | 128 - 130 |
| C6 (CH₂) | ~37 |
| C4 (CH₂) | ~30 |
| C5 (CH₂) | ~22 |
| Methyl (CH₃) | ~24 |
While the prompt mentions ³He NMR, this technique is highly specialized and not applicable to the routine structural analysis of a compound like this compound. ³He NMR is primarily used to study the interiors of fullerene cages or to probe the pore structures of solid materials. acs.orghuji.ac.ilresearchgate.net
For determining the detailed connectivity and spatial relationships within this molecule, standard 2D NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity of the methylene groups in the cyclohexene ring (H-4 coupling to H-5, and H-5 coupling to H-6).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methyl protons (CH₃) to the vinylic carbons (C2 and C3) and the carbonyl carbon (C1) would confirm the placement of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It could be used to investigate the preferred orientation of the phenyl ring relative to the cyclohexene ring.
NMR spectroscopy can provide insights into the dynamic processes of molecules, such as conformational changes. The cyclohexene ring in this compound is not planar and exists in rapidly interconverting conformations, likely half-chair forms.
Variable-temperature (VT) NMR studies can be used to probe these dynamics. At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformer. As the temperature is raised, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into time-averaged signals. aps.org Analysis of the spectra at different temperatures can provide thermodynamic and kinetic data, such as the energy barrier to ring inversion. aps.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. youtube.com The spectrum of this compound is dominated by absorptions from the α,β-unsaturated ketone and the aromatic phenyl group.
The key diagnostic absorption is the strong carbonyl (C=O) stretch. In a saturated ketone, this band appears around 1715 cm⁻¹. libretexts.orgorgchemboulder.com However, conjugation with the C=C double bond and the phenyl ring lowers the energy of the C=O bond, shifting the absorption to a lower wavenumber, typically in the range of 1666-1685 cm⁻¹. orgchemboulder.comvscht.czlibretexts.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 | Medium |
| C=O Stretch | α,β-Unsaturated Ketone | 1685 - 1666 | Strong |
| C=C Stretch | Alkene | 1640 - 1600 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 (multiple bands) | Medium-Weak |
| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. acs.org
For this compound (C₁₃H₁₄O), the molecular ion peak (M⁺) would be observed at m/z = 186. The molecular ion in ketones is typically strong and readily observable. miamioh.edu
The fragmentation of cyclic ketones can be complex. whitman.eduoptica.org A primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edujove.com Other likely fragmentation patterns include:
Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion at m/z = 171.
Loss of carbon monoxide (CO): Resulting in an [M-28]⁺ ion at m/z = 158. Aromatic ketones often lose an R-group followed by the loss of CO. miamioh.edu
Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene derivatives, which could lead to cleavage of the ring.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (e.g., C₁₃H₁₄O), confirming the molecular identity and distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography for Solid-State Structure and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on its atomic arrangement. nih.gov
The analysis would yield:
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.
Conformation: The precise conformation of the cyclohexene ring (e.g., half-chair) in the solid state would be determined.
Torsion Angles: The analysis would reveal the dihedral angle between the plane of the phenyl ring and the plane of the C=C double bond, providing insight into the degree of conjugation and steric hindrance between the two groups.
Molecular Packing: The arrangement of molecules within the crystal lattice would be elucidated. This includes identifying intermolecular interactions such as hydrogen bonds (if any), van der Waals forces, and potential π-π stacking interactions between phenyl rings of adjacent molecules. nih.govmdpi.com
This detailed structural information is invaluable for understanding the molecule's physical properties and reactivity.
Theoretical and Computational Studies of 3 Methyl 2 Phenyl 2 Cyclohexen 1 One Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and energetic properties of molecules like 3-Methyl-2-phenyl-2-cyclohexen-1-one. rsdjournal.orgacs.org A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional conformation. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would reveal the degree of planarity in the cyclohexenone ring and the preferred orientation of the phenyl substituent relative to the enone system. These geometric features are crucial as they influence steric hindrance and the alignment of π-orbitals, which in turn dictate the molecule's reactivity.
Furthermore, DFT is used to calculate various electronic properties that act as descriptors of reactivity. mdpi.com These include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this enone, the carbonyl oxygen would be an electron-rich site, while the β-carbon (C3) of the enone system would be an electrophilic site, susceptible to nucleophilic attack.
Atomic Charges: Methods like Natural Population Analysis (NPA) would be used to quantify the partial charges on each atom, providing a numerical basis for predicting sites of interaction.
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) spectroscopy data to confirm the structure and provide thermodynamic data, such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.
A hypothetical data table summarizing the kind of results a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) would yield for this compound is presented below.
| Calculated Property | Hypothetical Value | Description |
| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |
| Dipole Moment | ~Y Debye | Indicates the overall polarity of the molecule. |
| C=O Bond Length | ~1.22 Å | Length of the carbonyl double bond. |
| C=C Bond Length | ~1.35 Å | Length of the endocyclic double bond. |
| NPA Charge on C3 | +Z | Partial positive charge on the β-carbon, indicating electrophilicity. |
| NPA Charge on O1 | -W | Partial negative charge on the carbonyl oxygen, indicating nucleophilicity. |
Note: The values in this table are illustrative and not based on actual published calculations for this specific molecule.
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in exploring the detailed mechanisms of reactions involving cyclohexenone scaffolds, such as Michael additions, cycloadditions, and reductions. comporgchem.comnih.gov For this compound, a mechanistic investigation would focus on mapping the potential energy surface (PES) for a given reaction.
This involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states (TS), and products.
Calculating Energies: Determining the relative energies of these stationary points to establish reaction barriers (activation energies) and reaction enthalpies.
Analyzing Transition States: Examining the geometry of the TS to understand the nature of bond-forming and bond-breaking processes. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located TS connects the intended reactant and product.
For instance, in a Michael addition of a nucleophile to this compound, computational modeling could distinguish between different pathways, such as direct (1,2) versus conjugate (1,4) addition. The calculated activation energies for the transition states of each pathway would predict which route is kinetically favored. The presence of the methyl and phenyl groups would be expected to exert significant steric and electronic influence on the transition state structures and energies, thereby controlling the regioselectivity of the attack. comporgchem.com
Application of Frontier Molecular Orbital (FMO) Theory to Cyclohexenone Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org
For this compound, FMO analysis would provide key insights:
LUMO: The LUMO of the enone is the key orbital for accepting electrons from a nucleophile. Its spatial distribution would be analyzed to predict the site of nucleophilic attack. In α,β-unsaturated ketones, the LUMO typically has large coefficients on the carbonyl carbon and the β-carbon. The relative magnitudes of these coefficients determine the competition between 1,2- and 1,4-addition.
HOMO: The HOMO represents the molecule's ability to act as a nucleophile, for example, in reactions with strong electrophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity. taylorandfrancis.comresearchgate.net
In a reaction between this compound (the electrophile) and a nucleophile, the primary interaction would be between the HOMO of the nucleophile and the LUMO of the enone. The reaction is favored at the atomic position where the LUMO lobe is largest, which is typically the β-carbon for conjugate additions.
| Molecular Orbital | Hypothetical Energy (eV) | Description |
| HOMO | -X | Energy of the highest occupied molecular orbital. Related to ionization potential. |
| LUMO | -Y | Energy of the lowest unoccupied molecular orbital. Related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | X - Y | Energy difference indicating chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and not based on actual published calculations for this specific molecule.
Computational Prediction of Reaction Pathways and Selectivity Profiles
Building on the methods described above, computational chemistry can predict entire reaction pathways and explain or forecast selectivity (chemo-, regio-, and stereoselectivity). arxiv.org For this compound, this would be particularly valuable due to the multiple reactive sites and the potential for creating new stereocenters.
Regioselectivity: As mentioned, the competition between 1,2- and 1,4-addition of a nucleophile is a key question. By comparing the activation energies of the transition states leading to the two different adducts, a quantitative prediction of the regioselectivity can be made. The phenyl group at C2 and the methyl group at C3 would sterically hinder attack at the C2-C3 double bond, likely favoring 1,4-addition over other possibilities.
Stereoselectivity: If a nucleophile adds to the β-carbon, a new stereocenter is formed. Computational modeling can predict which diastereomer will be favored by calculating the energies of the corresponding diastereomeric transition states. The model would explicitly account for the approach of the nucleophile from either face of the cyclohexenone ring, considering the steric hindrance imposed by the existing substituents. For example, in the catalytic asymmetric Michael addition, DFT calculations of the transition states involving the substrate, the nucleophile, and the chiral catalyst can successfully predict the enantiomeric excess (ee) of the product. comporgchem.com
These predictive capabilities allow for the in silico design of experiments, helping to choose appropriate reagents and reaction conditions to achieve a desired outcome, thus saving time and resources in the laboratory.
Based on a thorough review of available scientific literature, there is insufficient specific information regarding the applications of This compound to fully address the detailed outline provided. Research and publications extensively cover related cyclohexenone structures, but detailed examples of this specific compound's role as a key intermediate in the total synthesis of complex natural products, its use in constructing specific polycyclic or bridged structures, or its application in stereocontrolled synthesis are not prominently documented.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested sections and subsections for this particular molecule. The general methodologies for cyclohexenone chemistry exist, but applying them to "this compound" without specific literature examples would be speculative.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-Methyl-2-phenyl-2-cyclohexen-1-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step approach starting with a cyclohexanone core. Substituents like methyl and phenyl groups are introduced via condensation (e.g., aldol condensation) and Friedel-Crafts alkylation. For example, phenyl groups can be added using electrophilic aromatic substitution with a Lewis acid catalyst (e.g., AlCl₃). Optimization of temperature (e.g., 80–100°C) and stoichiometric ratios of reagents is critical to minimize side reactions and improve yields .
- Key Considerations : Monitor reaction progress using TLC or GC-MS. Purify intermediates via column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. What physical and spectroscopic properties are essential for characterizing this compound?
- Physical Properties : Molecular weight (C₁₃H₁₄O = 186.25 g/mol), boiling point (~201°C), and density (0.9693 g/cm³ at 20°C) are critical for solvent selection and reaction design .
- Spectroscopic Data :
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).
- ¹H NMR : δ 1.8–2.2 ppm (methyl groups), δ 6.5–7.5 ppm (aromatic protons).
- X-ray Crystallography : Confirms stereochemistry and crystal packing (e.g., monoclinic space groups) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in reaction mechanisms or stereochemical outcomes?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity. For instance, DFT can model the energy barriers for keto-enol tautomerization or electrophilic attack positions on the aromatic ring. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities in biological systems, such as enzyme inhibition .
- Validation : Cross-validate computational results with experimental data (e.g., NMR coupling constants or X-ray structures) .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Conflicting NOESY/ROESY signals may arise from dynamic processes (e.g., ring flipping). Use variable-temperature NMR to freeze conformational changes. For crystallographic ambiguities, refine structures using SHELX or OLEX2 software with high-resolution data (R-factor < 0.05) .
- Data Triangulation : Combine XRD, HRMS, and 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. How do oxidation and reduction pathways alter the reactivity of this compound?
- Oxidation : The α,β-unsaturated ketone undergoes epoxidation (e.g., with m-CPBA) or Baeyer-Villiger oxidation to form lactones. Monitor intermediates via LC-MS .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cyclohexenone ring to cyclohexanol derivatives. Stereochemical outcomes depend on catalyst choice (e.g., Wilkinson’s catalyst for syn addition) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.
- Advanced Characterization : Employ time-resolved spectroscopy (e.g., UV-Vis kinetics) for mechanistic studies.
- Data Reproducibility : Document solvent batch effects (e.g., peroxide levels in ethers) and moisture-sensitive steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
